2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

Description

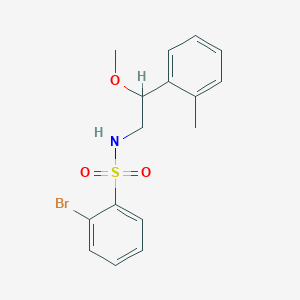

2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a brominated benzenesulfonamide derivative characterized by a 2-bromo substituent on the benzene ring and an N-linked 2-methoxy-2-(o-tolyl)ethyl group.

Properties

IUPAC Name |

2-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S/c1-12-7-3-4-8-13(12)15(21-2)11-18-22(19,20)16-10-6-5-9-14(16)17/h3-10,15,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTWNFQZJFJORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves the reaction of 2-bromoethylbenzenesulfonamide with o-tolylmethanol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and methoxy group play crucial roles in its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, N-linked groups, and additional functional groups. These variations influence physicochemical properties and biological activity:

Key Observations :

- Bromo Position : Bromine at position 2 (target) vs. 4 () alters electronic effects and steric interactions. Bromo at position 2 may enhance electrophilic reactivity compared to para-substituted analogs .

- Functional Groups: Amino or propargyl groups (e.g., ) may confer distinct hydrogen-bonding or reactivity profiles, influencing biological target interactions.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- 5-Amino Analog (): Higher molecular weight (371.25 g/mol) suggests elevated melting points compared to alkylated derivatives .

- Solubility: Fluorinated analogs (e.g., ) are likely more lipophilic, whereas amino-substituted derivatives (e.g., ) may exhibit improved aqueous solubility due to hydrogen bonding.

Biological Activity

2-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities. This compound features a bromine atom, a methoxy group, and a benzenesulfonamide moiety, which contribute to its unique properties and possible therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H18BrNO3S

- Molecular Weight : 372.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's bromine and methoxy substituents enhance its binding affinity to various proteins and enzymes, leading to potential inhibition or modulation of biological pathways. Notably, it may affect pathways related to inflammation and cancer cell proliferation.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the benzene ring significantly influences the compound's biological activity. For instance, studies have shown that:

- Bromine Substitution : Enhances reactivity and can improve potency against certain cancer cell lines.

- Methoxy Group : Plays a crucial role in modulating the compound's solubility and overall pharmacological profile.

The following table summarizes findings from various studies regarding the effects of different substituents on biological activity:

| Compound Variant | Substituent | Biological Activity (IC50) | Notes |

|---|---|---|---|

| Base Compound | None | N/A | Reference compound for comparison |

| Variant A | 2-Bromo | 3.2 nM | High potency against colon cancer cell lines |

| Variant B | 3-Methoxy | 4.5 nM | Increased potency compared to unsubstituted |

| Variant C | 4-Methyl | 9.1 nM | Moderate activity; less effective than A |

Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound:

-

Anticancer Activity :

- A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HT-29, with IC50 values in the nanomolar range .

- The mechanism involved interference with microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Case Studies

A notable case study involved the evaluation of a series of benzenesulfonamide derivatives, including those structurally related to this compound. The study found that specific substitutions could lead to enhanced antiproliferative effects against cancer cells while maintaining low toxicity in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.